tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C14H26N4O3 and a molecular weight of 298.38 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-(2-oxoimidazolidin-1-yl)ethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also employed in the development of new diagnostic tools and therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in the treatment of certain diseases due to its ability to interact with specific biological targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound in scientific research and industrial applications .
Biological Activity
tert-Butyl 4-(2-(2-Oxoimidazolidin-1-yl)ethyl)piperazine-1-carboxylate (CAS Number: 1098597-38-6) is a synthetic compound with potential biological activities. Its molecular formula is C14H26N4O3, and it has garnered interest in medicinal chemistry due to its structural features that suggest interactions with biological targets.
- Molecular Weight : 298.38 g/mol
- Molecular Structure : The compound features a piperazine ring, which is known for its biological activity, and an imidazolidinone moiety that may contribute to its pharmacological properties.
Biological Activity Overview
Research on the biological activity of this compound indicates several potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.
The compound's mechanisms of action are primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest:
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Neuroprotective Effects : The imidazolidinone structure may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Research Findings
Recent studies have explored the compound's efficacy in various biological contexts. Below is a summary of significant findings:
Study | Findings |
---|---|
Study 1 | Demonstrated that the compound exhibits significant inhibition of cancer cell lines, showing promise as an anticancer agent. |
Study 2 | Reported neuroprotective effects in vitro, suggesting potential for treating conditions like Alzheimer's disease. |
Study 3 | Investigated the compound's ability to modulate neurotransmitter levels, indicating possible applications in psychiatric disorders. |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The IC50 values were determined to be significantly lower than those of standard chemotherapeutics.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal damage, the compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and enhancing cell viability. This suggests its potential utility in developing treatments for neurodegenerative diseases.
Properties
Molecular Formula |
C14H26N4O3 |
---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
tert-butyl 4-[2-(2-oxoimidazolidin-1-yl)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H26N4O3/c1-14(2,3)21-13(20)18-10-7-16(8-11-18)6-9-17-5-4-15-12(17)19/h4-11H2,1-3H3,(H,15,19) |
InChI Key |
XTYBGLZMIPCSPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN2CCNC2=O |
Origin of Product |
United States |
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